molecular formula C31H36O9 B13033107 Benzoylgomisin Q

Benzoylgomisin Q

Cat. No.: B13033107
M. Wt: 552.6 g/mol
InChI Key: ZEMSHIOAFVYIFX-LLNVXLRBSA-N
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Description

Benzoylgomisin Q is a dibenzocyclooctadiene lignan primarily isolated from Schisandra species, notably Schisandra chinensis (Wu Wei Zi) and Schisandra sphenanthera . Its molecular formula is C₃₁H₃₆O₉ (molecular weight: 552.63 g/mol) , and its structure consists of a tricyclic core substituted with hydroxyl, methoxy, and benzoyl groups. Specifically, it is defined as [(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate . This compound is part of a broader class of lignans known for diverse bioactivities, including anti-inflammatory, antioxidant, and neuroprotective effects .

Properties

Molecular Formula

C31H36O9

Molecular Weight

552.6 g/mol

IUPAC Name

[(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate

InChI

InChI=1S/C31H36O9/c1-17-14-19-15-21(34-3)25(36-5)27(38-7)23(19)24-20(16-22(35-4)26(37-6)28(24)39-8)29(31(17,2)33)40-30(32)18-12-10-9-11-13-18/h9-13,15-17,29,33H,14H2,1-8H3/t17-,29-,31-/m0/s1

InChI Key

ZEMSHIOAFVYIFX-LLNVXLRBSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Lignans

Compound Molecular Formula Key Substituents Core Structure Natural Source Reference
This compound C₃₁H₃₆O₉ Benzoyl, 6 methoxy, 1 hydroxyl Dibenzocyclooctadiene S. chinensis, S. sphenanthera
Benzoylgomisin H C₃₀H₃₄O₈ Benzoyl, 5 methoxy, 1 hydroxyl Dibenzocyclooctadiene S. chinensis
Angeloylgomisin Q C₂₉H₃₈O₉ Angeloyl (α,β-unsaturated acyl), 5 methoxy Dibenzocyclooctadiene S. chinensis
Gomisin G C₃₀H₃₂O₉ Acetyl, 5 methoxy Dibenzocyclooctadiene S. chinensis
Schisandrin B C₂₄H₃₂O₇ Methyl, 4 methoxy, 1 hydroxyl Dibenzocyclooctadiene S. chinensis


Key Observations :

  • Substituent Diversity : this compound is distinguished by its benzoyl group and six methoxy groups , whereas analogs like Angeloylgomisin Q feature α,β-unsaturated acyl groups (e.g., angeloyl) .
  • Stereochemistry : The (8S,9S,10S) configuration of this compound is critical for its bioactivity, contrasting with the (8R) configuration in Gomisin D .

Pharmacological Comparison

Table 2: Bioactivity Profiles of this compound and Related Lignans

Compound Anti-Inflammatory Antioxidant Neuroprotective Anti-Cancer Reference
This compound Not explicitly reported Moderate Potential (via structural analogy) Not reported
Benzoylgomisin O Yes (COX-1/2, 15-LOX inhibition) Yes Not reported Not reported
Angeloylgomisin H Yes Yes Yes Yes (A549, HCT-8)
Gomisin G Not reported Yes Yes Yes
Schisandrin B Yes Yes Yes Yes

Key Findings :

  • Anti-Inflammatory Activity : this compound’s structural analog, Benzoylgomisin O , exhibits potent inhibition of COX-1, COX-2, and 15-LOX enzymes (IC₅₀ < 10 µM) . While direct evidence for this compound is lacking, its benzoyl group may confer similar activity.
  • Neuroprotective Potential: this compound’s hexamethoxy structure aligns with lignans like Schisandrin B, which mitigate Alzheimer’s-related oxidative stress .

Analytical Comparison

Table 3: HPLC and Mass Spectrometry Data

Compound Retention Time (min) [M + H]⁺ (m/z) Key Fragment Ions (m/z) Reference
This compound 3.51 (UPLC) 552.3121 415.05, 384.03, 359.00
Angeloylgomisin Q 3.51 553.2417 413, 398, 383
Benzoylgomisin H 3.12 523.2281 431, 413, 398
Gomisin G 4.08 537.2090 398, 383, 369

Insights :

  • Chromatographic Behavior : this compound elutes earlier than Gomisin G, reflecting its higher polarity due to additional methoxy groups .
  • Mass Fragmentation : The loss of H₂O (18 Da) and CH₃ (15 Da) fragments in this compound is consistent with other benzoylated lignans .

Q & A

Q. What are the recommended methods for identifying and structurally elucidating Benzoylgomisin Q in natural sources?

To confirm the identity of this compound, researchers should combine chromatographic separation (e.g., HPLC, TLC) with spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). For novel isolates, X-ray crystallography can resolve stereochemistry. Known compounds require cross-referencing with published spectral data and source plant authentication (e.g., Schisandra chinensis) .

Q. How can researchers optimize extraction protocols for this compound from Schisandra species?

Methodological steps include:

  • Screening solvents (e.g., ethanol, methanol) for polarity-dependent extraction efficiency.
  • Employing ultrasound- or microwave-assisted extraction to enhance yield.
  • Validating protocols via spiked recovery experiments and quantifying results using LC-MS/MS.
  • Referencing pharmacopeial standards for plant material authentication .

Q. What in vitro and in vivo models are suitable for initial pharmacological screening of this compound?

Prioritize target-specific assays based on structural analogs (e.g., COX/LOX inhibition for anti-inflammatory activity). Use:

  • Cell-based models (e.g., RAW264.7 macrophages for cytokine profiling).
  • Enzyme inhibition assays (e.g., 15-LOX, COX-1/2).
  • Acute toxicity studies in rodents (OECD guidelines) to establish safe dosing ranges .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action, such as COX/LOX inhibition?

  • Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to calculate IC₅₀ values.
  • Selectivity profiling : Compare inhibition potency against COX-1, COX-2, and 15-LOX isoforms.
  • Molecular docking : Use software like AutoDock to predict binding interactions with enzyme active sites.
  • Gene expression analysis : Quantify downstream markers (e.g., TNF-α, IL-6) via qPCR or ELISA .

Q. How can contradictory results in this compound’s pharmacological data be systematically addressed?

  • Meta-analysis : Compare findings across studies, noting variables like purity (>98% vs. lower grades), solvent effects (DMSO vs. aqueous), and model systems.
  • Reproducibility checks : Replicate experiments with independent batches of the compound.
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-group variability and power analysis to validate sample sizes .

Q. What methodologies are critical for studying this compound’s bioavailability and pharmacokinetics?

  • ADME profiling : Use Caco-2 cell monolayers for permeability assays.
  • Plasma pharmacokinetics : Administer via IV/oral routes in rodents, with serial blood sampling and LC-MS/MS quantification.
  • Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites .

Q. How can researchers evaluate this compound’s synergistic effects in traditional herbal formulations?

  • Fractionated combinations : Test pairwise interactions (e.g., with Schisandrin C) using the Chou-Talalay method.
  • Network pharmacology : Map compound-target-disease networks via databases like STITCH or KEGG.
  • Omics integration : Perform transcriptomics/proteomics to identify pathway-level synergies .

Q. What steps ensure reproducibility when replicating this compound studies?

  • Detailed protocols : Document extraction, purification, and analytical conditions (e.g., column specifications, gradient elution profiles).
  • Data transparency : Share raw chromatograms, spectral files, and statistical scripts as supplementary materials.
  • Cross-lab validation : Collaborate with independent labs to verify key findings .

Q. Which advanced analytical techniques resolve structural ambiguities in this compound derivatives?

  • Chiral chromatography : Separate enantiomers using polysaccharide-based columns.
  • Cryo-EM or XFEL : For large, flexible molecules resistant to crystallization.
  • Isotopic labeling : Track metabolic fate via ¹³C/²H-labeled analogs .

Q. How can computational modeling accelerate this compound’s structure-activity relationship (SAR) studies?

  • QSAR models : Train algorithms on bioactivity data from analogs (e.g., Benzoylgomisin O/H).
  • MD simulations : Probe dynamic interactions with targets (e.g., COX-2) over nanosecond timescales.
  • AI-driven synthesis planning : Use platforms like ChemBERTa to propose novel derivatives .

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